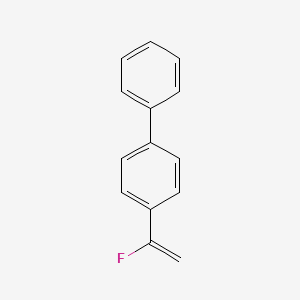
4-(1-Fluoroethenyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Fluoroethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluoroethenyl)-1,1’-biphenyl typically involves the introduction of a fluoroethenyl group to the biphenyl structure. One common method is through the reaction of 4-bromobiphenyl with a fluoroethenyl reagent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 4-(1-Fluoroethenyl)-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-(1-Fluoroethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(1-Fluoroethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The fluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the fluorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 4-(1-Fluoroethenyl)-1,1’-biphenyl, while nucleophilic substitution with sodium hydroxide can result in the formation of hydroxylated derivatives .
科学的研究の応用
4-(1-Fluoroethenyl)-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of 4-(1-Fluoroethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways The fluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
類似化合物との比較
Similar Compounds
1-Fluoro-4-(1-fluoroethyl)benzene: This compound has a similar structure but with a fluoroethyl group instead of a fluoroethenyl group.
4-(1-Fluoroethenyl)benzoic acid: This compound contains a carboxylic acid group in place of one of the phenyl rings.
Uniqueness
4-(1-Fluoroethenyl)-1,1’-biphenyl is unique due to the presence of both a biphenyl core and a fluoroethenyl group This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry
特性
CAS番号 |
133368-03-3 |
|---|---|
分子式 |
C14H11F |
分子量 |
198.23 g/mol |
IUPAC名 |
1-(1-fluoroethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChIキー |
RIMAWTVNNZEFQO-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


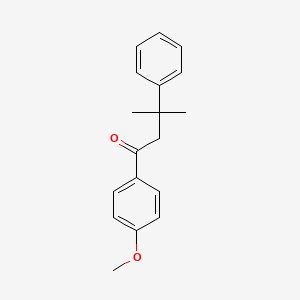
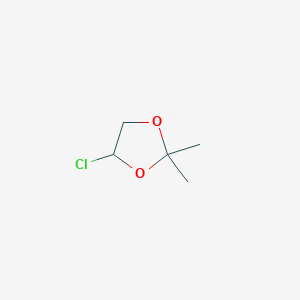
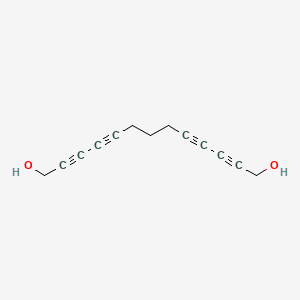
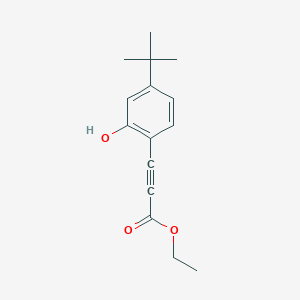
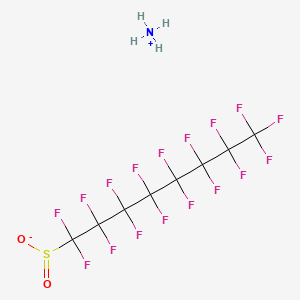
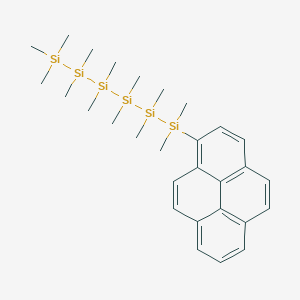
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
